molecular formula C15H17Cl2NO B14151260 1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde CAS No. 117536-10-4

1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde

Cat. No.: B14151260
CAS No.: 117536-10-4
M. Wt: 298.2 g/mol
InChI Key: SSDADYGJWYQFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde is a complex organic compound with the molecular formula C15H17Cl2NO. This compound is characterized by its unique cyclopropa[c]quinoline structure, which includes a cyclopropane ring fused to a quinoline moiety. The presence of dichloro and tetramethyl groups further adds to its distinct chemical properties .

Preparation Methods

The synthesis of 1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde involves multiple steps, typically starting from readily available precursorsReaction conditions such as temperature, pressure, and the use of specific catalysts play a crucial role in the efficiency and yield of the synthesis .

Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, ensuring the consistent quality and purity of the compound. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

1,1-Dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1,1-Dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to downstream biological effects .

Comparison with Similar Compounds

When compared to similar compounds, 1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde stands out due to its unique structural features and reactivity. Similar compounds include:

Properties

CAS No.

117536-10-4

Molecular Formula

C15H17Cl2NO

Molecular Weight

298.2 g/mol

IUPAC Name

1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde

InChI

InChI=1S/C15H17Cl2NO/c1-9-5-6-11-10(7-9)14(4)12(15(14,16)17)13(2,3)18(11)8-19/h5-8,12H,1-4H3

InChI Key

SSDADYGJWYQFQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3C2(C3(Cl)Cl)C)(C)C)C=O

solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.